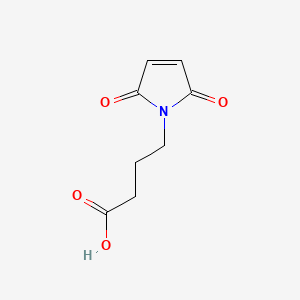

4-Maleimidobutyric Acid

Descripción

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPQROHLJFARLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392183 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-98-5 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Maleimidobutyric Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Maleimidobutyric acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its physicochemical characteristics, reactivity, and provides established experimental protocols for its use.

Core Chemical Properties

This compound and its commonly used N-hydroxysuccinimide (NHS) ester are essential reagents for covalently linking molecules. The maleimide (B117702) group offers specific reactivity towards sulfhydryl groups, while the carboxylic acid or its activated NHS ester form allows for reaction with primary amines. This dual reactivity enables the precise and stable conjugation of biomolecules.[1][2] The key chemical properties are summarized below for easy comparison.

| Property | This compound | This compound NHS Ester |

| Synonyms | γ-Maleimidobutyric acid, N-(3-Carboxypropyl)maleimide | GMBS, N-(γ-Maleimidobutyryloxy)succinimide |

| CAS Number | 57078-98-5[] | 80307-12-6[4][5] |

| Molecular Formula | C₈H₉NO₄[1] | C₁₂H₁₂N₂O₆[4] |

| Molecular Weight | 183.16 g/mol [1][] | 280.23 g/mol [5][6] |

| Appearance | White to pale yellow solid[7] | White to off-white powder[4] |

| Melting Point | 95-98 °C[][7] | 123-129 °C[5][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol[7] | Soluble in DMSO and DMF[8][9] |

| Storage Conditions | 2-8°C[1][7] | 0-8°C[4] |

Reactivity and Mechanism

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise manner to achieve controlled bioconjugation.

Carboxylic Acid Reactivity (Amine Coupling)

The terminal carboxylic acid of this compound can be coupled to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond.[1] This reaction is not spontaneous and requires activation of the carboxyl group, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The NHS ester is significantly more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies. The optimal pH for the reaction of the NHS-activated ester with primary amines is between 7.0 and 8.0.

Alternatively, the pre-activated this compound NHS ester can be used directly to react with primary amines, simplifying the experimental procedure. This reaction is efficient at a pH range of 7.2-8.5.

Maleimide Reactivity (Thiol Coupling)

The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found in the side chain of cysteine residues.[1] The reaction, a Michael addition, proceeds rapidly at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[1][10] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[10] Above pH 7.5, the selectivity for thiols decreases as the reaction with amines becomes more competitive.[10]

It is important to note that the maleimide ring can undergo hydrolysis, which increases with pH.[10] Hydrolysis of the unreacted maleimide group renders it unreactive towards thiols. However, hydrolysis of the thiosuccinimide ring after conjugation can be advantageous as it prevents the reverse Michael reaction, thereby increasing the stability of the conjugate.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for a two-step conjugation process using this compound and a one-step process using its NHS ester.

Two-Step Conjugation with this compound

This protocol first activates the carboxylic acid of this compound for reaction with an amine-containing biomolecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.

Materials:

-

This compound

-

Amine-containing biomolecule (Protein #1)

-

Thiol-containing biomolecule (Protein #2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Desalting columns

Procedure:

Step 1: Activation of this compound and Coupling to Amine-Containing Biomolecule

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

Dissolve the amine-containing biomolecule (Protein #1) in Activation Buffer at a concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.

-

Add a 10 to 20-fold molar excess of this compound to the Protein #1 solution.

-

Add a 1.5-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

(Optional) To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.

-

Remove excess crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions.

-

Add the activated Protein #1 to the amine-containing biomolecule at an equimolar ratio.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.

Step 2: Conjugation to Thiol-Containing Biomolecule

-

Dissolve the thiol-containing biomolecule (Protein #2) in degassed Coupling Buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[8]

-

(Optional) If Protein #2 contains disulfide bonds, they can be reduced to free thiols by adding a 10 to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[7]

-

Add the purified maleimide-activated biomolecule from Step 1 to the thiol-containing biomolecule solution. A 10 to 20-fold molar excess of the maleimide-activated molecule is recommended as a starting point.[7]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[7]

-

Purify the final conjugate to remove unreacted molecules using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.[13]

One-Step Conjugation with this compound NHS Ester

This protocol is simpler as it uses the pre-activated NHS ester to directly react with an amine-containing biomolecule.

Materials:

-

This compound NHS ester

-

Amine-containing biomolecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.[8]

-

Dissolve the amine-containing biomolecule in Reaction Buffer at a concentration of 1-10 mg/mL.

-

Add a 10 to 20-fold molar excess of the this compound NHS ester stock solution to the biomolecule solution while gently stirring.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.

-

The purified maleimide-activated biomolecule can then be used for conjugation to a thiol-containing molecule as described in Step 2 of the two-step protocol.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): It is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]

-

Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.

-

Surface Functionalization: Immobilization of proteins, peptides, or other ligands onto surfaces for applications in biosensors, microarrays, and affinity chromatography.[1]

-

Vaccine Development: It can be used to link antigens to carrier proteins to enhance the immune response.[4]

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker that enables the precise and stable conjugation of biomolecules. A thorough understanding of its chemical properties, reactivity, and the availability of robust experimental protocols are essential for its successful application in research, diagnostics, and the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important chemical tool.

References

- 1. biotium.com [biotium.com]

- 2. nbinno.com [nbinno.com]

- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cellmosaic.com [cellmosaic.com]

4-Maleimidobutyric Acid: A Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidobutyric acid (4-MBA) and its activated N-hydroxysuccinimide (NHS) ester, N-(γ-Maleimidobutyryloxy)succinimide (GMBS), are pivotal heterobifunctional crosslinking agents in modern biochemistry and drug development.[1][2] These reagents serve as molecular bridges, covalently connecting two different molecules, typically proteins, peptides, or other biomolecules, through their distinct reactive moieties.[3][4] The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues, while the carboxylic acid or NHS ester group reacts with primary amines, such as those on lysine (B10760008) residues.[3][4] This dual reactivity makes 4-MBA and its derivatives indispensable tools for creating stable bioconjugates, with wide-ranging applications in the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for proteomics research.[1][2][5]

Core Biochemical Principles

The utility of this compound lies in its defined chemical reactivity, which allows for controlled and specific conjugation of biomolecules. The core principle is a two-step reaction mechanism facilitated by its heterobifunctional nature.

The maleimide group reacts with sulfhydryl groups via a Michael addition reaction, forming a stable, non-cleavable thioether bond.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[3][4] At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which reduces its reactivity towards thiols.

The carboxylic acid group can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with primary amines at a pH of 7-9 to form a stable amide bond.[4] The pre-activated form, GMBS, simplifies the conjugation process by eliminating the need for a separate activation step.[6]

Quantitative Data Summary

The efficiency and outcome of conjugation reactions using this compound and its derivatives are influenced by several key parameters. The following tables summarize important quantitative data to guide experimental design.

| Parameter | Optimal Range/Value | Notes |

| Maleimide-Thiol Reaction | ||

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis.[4] |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | The optimal ratio is dependent on the specific molecules being conjugated and should be empirically determined.[7] |

| Reaction Time | 30 minutes to overnight | Varies with reactants and temperature.[7] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. |

| Amine-NHS Ester Reaction | ||

| pH | 7.0 - 9.0 | Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |

| Molar Excess of Crosslinker | 10- to 50-fold | A higher excess is needed for more dilute protein solutions. |

| Conjugation Application | Reactant Ratio (Maleimide:Ligand) | Conjugation Efficiency | Incubation Conditions |

| cRGDfK peptide to PLGA Nanoparticles | 2:1 | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0[7][8] |

| 11A4 nanobody to PLGA Nanoparticles | 5:1 | 58 ± 12% | 2 h, RT, PBS pH 7.4[7][8] |

| Linkage Stability | Condition | Half-life/Observation |

| Thioether Bond | In human plasma | Susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation. |

| Thiazine Linker (N-terminal Cys) | Broad pH range | Markedly slower degradation and over 20 times less susceptible to glutathione (B108866) adduct formation compared to thioether.[3] |

| Phenyloxadiazole Sulfone Linker | In human plasma | Improved stability and resistance to thioether exchange compared to maleimide conjugates. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in biochemical research. Below are protocols for key experiments.

Two-Step Protein-Protein Conjugation using GMBS

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein.

-

Preparation of Amine-Containing Protein (Protein-NH2):

-

Dissolve Protein-NH2 in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of GMBS in an organic solvent such as DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the GMBS stock solution to the Protein-NH2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Remove excess, unreacted GMBS using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.0.

-

-

Conjugation to Sulfhydryl-Containing Protein (Protein-SH):

-

If necessary, reduce any disulfide bonds in Protein-SH using a reducing agent like TCEP. Remove the reducing agent prior to conjugation.

-

Combine the maleimide-activated Protein-NH2 with Protein-SH at a desired molar ratio (e.g., 1:1).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.

-

Surface Immobilization for Biosensor Analysis (e.g., Biacore)

This protocol outlines the immobilization of a thiol-containing ligand to a carboxyl-derivatized sensor chip.

-

Chip Surface Activation:

-

Activate the carboxymethylated sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 6-7 minutes.

-

Introduce primary amine groups by injecting 0.1 M ethylenediamine (B42938) in 0.1 M sodium borate, pH 8.5, for 6-7 minutes.

-

-

Introduction of Maleimide Groups:

-

Inject a 50 mM solution of Sulfo-GMBS in 0.1 M sodium borate, pH 8.5, for 4 minutes to introduce maleimide groups onto the sensor surface.

-

-

Ligand Immobilization:

-

Inject the thiol-containing ligand (typically 20-50 µg/mL in an appropriate immobilization buffer, pH 6.5-7.0) for 6-7 minutes.

-

-

Deactivation:

-

Deactivate any remaining reactive maleimide groups by injecting a solution of 50 mM cysteine and 1 M NaCl in 0.1 M sodium acetate, pH 4.0, for 4 minutes.

-

Quantification of Conjugation Efficiency using Ellman's Reagent

This protocol determines the number of free sulfhydryl groups before and after conjugation to assess efficiency.

-

Prepare a Cysteine Standard Curve:

-

Prepare a series of known concentrations of L-cysteine in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

-

-

Sample Preparation:

-

Prepare your protein sample (before and after conjugation) in the same reaction buffer.

-

-

Reaction:

-

Add Ellman's Reagent (DTNB) solution to each standard and sample.

-

Incubate for 15 minutes at room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance at 412 nm.

-

Create a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

-

Use the standard curve to determine the concentration of free thiols in your samples. The difference in free thiol concentration before and after the reaction indicates the conjugation efficiency.

-

Applications and Workflows

Antibody-Drug Conjugate (ADC) Development

This compound and its derivatives are extensively used in the creation of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells. The linker connects the antibody to the drug, and its stability is crucial for the ADC's efficacy and safety.

References

- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]

- 6. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Maleimidobutyric Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-maleimidobutyric acid, a valuable bifunctional crosslinking agent, from the starting materials maleic anhydride (B1165640) and 4-aminobutyric acid. This document details the chemical pathway, experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-(3-carboxypropyl)maleimide, is a heterobifunctional crosslinking reagent widely employed in bioconjugation and drug delivery. Its structure incorporates a terminal carboxylic acid and a maleimide (B117702) group. The carboxylic acid can be activated to react with primary amines, while the maleimide moiety readily forms stable thioether bonds with sulfhydryl groups, commonly found in cysteine residues of proteins. This dual reactivity makes it an essential tool for linking biomolecules, preparing antibody-drug conjugates (ADCs), and developing targeted therapeutics.[1]

The synthesis of this compound is typically achieved through a two-step process involving the reaction of maleic anhydride with 4-aminobutyric acid to form an intermediate maleamic acid, followed by a cyclodehydration step to yield the final maleimide product.

Chemical Synthesis Pathway

The overall synthesis of this compound from maleic anhydride proceeds through two key steps:

-

Amidation: The reaction is initiated by the nucleophilic attack of the amino group of 4-aminobutyric acid on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of N-(3-carboxypropyl)maleamic acid.

-

Cyclodehydration (Imidization): The intermediate maleamic acid is then cyclized to form the stable five-membered maleimide ring. This step involves the removal of a water molecule and is typically facilitated by the use of a dehydrating agent and heat.

Caption: General two-step synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the final product, this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [2][3] |

| Molecular Weight | 183.16 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 95-98 °C | |

| Purity | ≥97% | [2] |

| CAS Number | 57078-98-5 | [2] |

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-substituted maleimides and can be adapted for the preparation of this compound. A notable advantage of this synthesis is the potential for a chromatography-free preparation on a larger scale.[4]

Step 1: Synthesis of N-(3-carboxypropyl)maleamic acid

This step involves the formation of the maleamic acid intermediate by reacting maleic anhydride with 4-aminobutyric acid.

Materials:

-

Maleic Anhydride

-

4-Aminobutyric Acid

-

Glacial Acetic Acid or Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethyl acetate.

-

In a separate beaker, dissolve 4-aminobutyric acid (1.0 equivalent) in the same solvent.

-

Slowly add the 4-aminobutyric acid solution to the maleic anhydride solution at room temperature with continuous stirring.

-

The reaction is typically exothermic. Continue stirring the mixture for 1-2 hours at room temperature.

-

The formation of the N-(3-carboxypropyl)maleamic acid can be monitored by TLC. The product often precipitates out of the solution.

-

The intermediate can be isolated by filtration and washed with a cold solvent to be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

This step involves the ring closure of the maleamic acid intermediate to form the final maleimide product.

Materials:

-

N-(3-carboxypropyl)maleamic acid (from Step 1)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

Procedure:

-

To a round-bottom flask containing the N-(3-carboxypropyl)maleamic acid from the previous step, add acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture to reflux (approximately 100-120 °C) with continuous stirring.

-

The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Applications

This compound itself is not directly involved in cellular signaling pathways. However, its utility lies in its ability to conjugate with molecules that do participate in such pathways, thereby enabling their study or modulation. For instance, a peptide inhibitor of a specific protein kinase can be conjugated to a fluorescent dye using this compound, allowing for the visualization of the kinase's localization and activity within a cell. Similarly, cytotoxic drugs can be attached to antibodies targeting cancer-specific antigens, creating ADCs that selectively deliver the therapeutic agent to tumor cells.

The logical relationship for its application in bioconjugation is outlined below:

Caption: Logical workflow for the application of this compound in bioconjugation.

References

4-Maleimidobutyric Acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidobutyric acid is a heterobifunctional crosslinking reagent pivotal in the fields of biochemistry, drug development, and diagnostics. Its structure incorporates two distinct reactive moieties: a maleimide (B117702) group and a carboxylic acid. This dual functionality allows for the sequential and specific covalent conjugation of biomolecules, making it an invaluable tool for creating complex bioconjugates such as antibody-drug conjugates (ADCs), enzyme immunoconjugates, and functionalized surfaces for biosensors.[1][2][3] The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, under mild pH conditions (6.5-7.5).[4][5] The carboxylic acid can be activated, most commonly via conversion to an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as the ε-amino group of lysine (B10760008) residues, at a slightly basic pH (7-9).[6][7] This strategic, two-step conjugation capability minimizes the formation of undesirable homodimers and allows for precise control over the final conjugate structure.

Physicochemical and Reactive Properties

The utility of this compound and its activated NHS ester derivative stems from their distinct chemical properties that govern their reactivity and application in bioconjugation.

| Property | This compound | This compound N-hydroxysuccinimide ester |

| Synonyms | γ-Maleimidobutyric acid, 4-Maleimidobutanoic acid, N-(3-Carboxypropyl)maleimide | N-(γ-Maleimidobutyryloxy)succinimide, N-Succinimidyl 4-maleimidobutyrate, GMBS |

| CAS Number | 57078-98-5 | 80307-12-6 |

| Molecular Formula | C₈H₉NO₄ | C₁₂H₁₂N₂O₆ |

| Molecular Weight | 183.16 g/mol | 280.23 g/mol |

| Melting Point | 95-98 °C | 123-129 °C |

| Appearance | White to pale yellow solid | White to light yellow solid |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol | Soluble in DMF or DMSO; not soluble in water |

| Reactive Toward | Primary amines (after activation) | Sulfhydryls (thiols) |

| Storage | 2-8°C | 2-8°C, desiccated |

Synthesis of this compound

A chromatography-free, scalable synthesis of this compound has been developed, making this important linker more accessible.[8][9] The following is a representative protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride (B1165640)

-

4-Aminobutyric acid (GABA)

-

Glacial acetic acid

-

Sodium acetate

-

Acetic anhydride

Procedure:

-

Amic Acid Formation: Dissolve 4-aminobutyric acid in glacial acetic acid. To this solution, add maleic anhydride in a 1:1 molar ratio. Stir the mixture at room temperature for 1-2 hours. The intermediate, a maleamic acid, will precipitate out of the solution.

-

Cyclization/Dehydration: To the suspension of the maleamic acid, add sodium acetate (catalytic amount) and acetic anhydride (as a dehydrating agent). Heat the reaction mixture to 80-90°C and stir for 2-3 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product. Filter the crude this compound and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Drying: Dry the purified product under vacuum.

Bioconjugation with this compound N-hydroxysuccinimide Ester

The most common application of this compound is in its NHS-activated form (GMBS) for a two-step bioconjugation process. This involves an initial reaction with an amine-containing molecule, followed by conjugation to a thiol-containing molecule.

Experimental Protocol: Two-Step Protein-Protein Conjugation

Step 1: Reaction of GMBS with the First Protein (Amine Reaction)

Materials:

-

Protein A (containing accessible primary amines)

-

This compound N-hydroxysuccinimide ester (GMBS)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.2-8.5)[10]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in the amine-free reaction buffer.[10]

-

GMBS Preparation: Immediately before use, dissolve GMBS in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation: Add a 10-20 fold molar excess of the GMBS solution to the Protein A solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[11]

-

Quenching (Optional): To quench any unreacted GMBS, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

-

Purification: Remove excess GMBS and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the next step (e.g., phosphate buffer, pH 6.5-7.5).[12] The maleimide-activated Protein A is now ready for the next step.

Step 2: Reaction of Maleimide-Activated Protein A with the Second Protein (Thiol Reaction)

Materials:

-

Maleimide-activated Protein A (from Step 1)

-

Protein B (containing accessible sulfhydryl groups)

-

Thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5)[12]

-

Reducing agent (e.g., TCEP or DTT) if Protein B has disulfide bonds that need to be reduced.

-

Quenching reagent (e.g., L-cysteine)

-

Purification column (e.g., SEC or affinity chromatography)

Procedure:

-

Protein B Preparation: Dissolve Protein B in the thiol-free reaction buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

-

Conjugation: Mix the maleimide-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1 to 5:1 excess of the maleimide-activated protein).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]

-

Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1 mM and incubating for 15-30 minutes.[10]

-

Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion to separate the conjugate from unreacted proteins, or affinity chromatography if one of the proteins has a tag).

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of this compound-based crosslinkers is in the synthesis of ADCs.[3] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.

Experimental Workflow: ADC Synthesis using a Maleimide-based Linker

The general workflow for creating an ADC using a maleimide-functionalized drug linker is as follows:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a mild reducing agent like DTT or TCEP to generate free sulfhydryl groups.[12][14]

-

Drug-Linker Conjugation: The maleimide-activated drug linker is then added to the reduced antibody solution. The maleimide groups on the linker react specifically with the newly formed thiol groups on the antibody.[12]

-

Purification: The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and aggregates. Size-exclusion chromatography is commonly employed for this purpose.

Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Two-Step Bioconjugation Workflow.

Caption: ADC Synthesis Workflow.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. interchim.fr [interchim.fr]

- 3. chemimpex.com [chemimpex.com]

- 4. Production of antibody-drug conjugates through maleimide-diene coupling to noncanonical amino acids [morressier.com]

- 5. nbinno.com [nbinno.com]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. neb.com [neb.com]

- 8. 18. Synthesis of this compound and Related Maleimides • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. broadpharm.com [broadpharm.com]

- 13. biotium.com [biotium.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to 4-Maleimidobutyric Acid and its Applications in Bioconjugation

This technical guide provides an in-depth overview of 4-Maleimidobutyric acid and its widely used N-hydroxysuccinimide (NHS) ester derivative. It is intended for researchers, scientists, and drug development professionals who are leveraging bioconjugation techniques for therapeutic and diagnostic applications. This document details the physicochemical properties, reaction mechanisms, and common experimental protocols associated with these crosslinking reagents.

Physicochemical Properties

This compound and its NHS ester are heterobifunctional crosslinkers essential for covalently linking molecules. The key quantitative data for these compounds are summarized below.

| Property | This compound | This compound N-hydroxysuccinimide ester (GMBS) |

| CAS Number | 57078-98-5[1] | 80307-12-6[2] |

| Molecular Weight | 183.16 g/mol [1] | 280.23 g/mol [2] |

| Chemical Formula | C₈H₉NO₄[1] | C₁₂H₁₂N₂O₆[2] |

| Synonyms | γ-Maleimidobutyric acid[1] | GMBS, N-(γ-Maleimidobutyryloxy)succinimide[3] |

Core Chemistry and Reaction Mechanism

The utility of this compound derivatives in bioconjugation stems from their heterobifunctional nature, possessing both a maleimide (B117702) group and a carboxylic acid (or its activated NHS ester).[4] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester reacts with primary amines, such as those on lysine (B10760008) residues.[5]

The primary reaction mechanism is a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[6][7] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions (pH 6.5-7.5), making it ideal for working with sensitive biomolecules.[8] At pH values above 7.5, the maleimide group may also react with primary amines, reducing the specificity of the conjugation.[8]

Caption: Thiol-Maleimide Conjugation Mechanism.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound N-hydroxysuccinimide ester (GMBS) in a typical two-step bioconjugation process.

Two-Step Conjugation Workflow

This workflow is commonly employed to link an amine-containing molecule (e.g., a protein or antibody) to a sulfhydryl-containing molecule (e.g., a peptide or a drug).

Caption: General Two-Step Bioconjugation Workflow using GMBS.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a more specific application for creating an antibody-drug conjugate using a maleimide-based linker.

-

Antibody Reduction :

-

The interchain disulfide bonds of a monoclonal antibody are partially reduced to generate free sulfhydryl groups. This is often achieved using a reducing agent like dithiothreitol (B142953) (DTT).[9]

-

The antibody is incubated with a controlled molar excess of DTT at a specific temperature (e.g., 37°C) for a set duration (e.g., 30 minutes).[9]

-

Excess DTT is then removed using a desalting column.[9]

-

-

Drug-Linker Preparation :

-

The maleimide-containing drug-linker (e.g., a derivative of this compound) is dissolved in an organic solvent like DMSO.[9]

-

-

Conjugation :

-

Quenching and Purification :

-

The reaction is quenched by adding an excess of a small molecule thiol, such as cysteine, to react with any remaining maleimide groups.[9]

-

The resulting ADC is then purified to remove unconjugated drug-linker and other reactants.

-

Applications in Drug Development and Diagnostics

This compound and its derivatives are pivotal in the development of targeted therapeutics and advanced diagnostics.

-

Antibody-Drug Conjugates (ADCs): These crosslinkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies.[10] The antibody directs the drug to cancer cells, minimizing off-target toxicity.[][12] The resulting ADC binds to the target antigen on the cancer cell surface, is internalized, and releases the cytotoxic payload, leading to cell death.[][14]

-

Diagnostic Assays: In diagnostics, these linkers are used to immobilize biomolecules like antibodies or antigens onto sensor surfaces for the development of biosensors and other diagnostic tests.[15]

-

PEGylation: Maleimide linkers are also employed to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation. This can improve the pharmacokinetic properties of the protein, such as its solubility and circulating half-life.[]

Signaling Pathways in ADC-Mediated Cell Death

The mechanism of action for ADCs is a multi-step process that ultimately leads to the activation of cell death pathways.

Caption: Simplified Mechanism of Action for an Antibody-Drug Conjugate.

Once the cytotoxic payload is released inside the cancer cell, it can induce cell death through various mechanisms, such as causing DNA damage or disrupting microtubule dynamics.[14] The efficacy of an ADC can be influenced by cellular signaling pathways. For instance, upregulation of survival pathways like the PI3K/AKT/mTOR pathway has been associated with resistance to certain ADCs.[14] Conversely, the antibody component of the ADC itself can sometimes exert a therapeutic effect by blocking signaling pathways essential for tumor growth.[]

References

- 1. scbt.com [scbt.com]

- 2. 4-马来酰亚胺基丁酸 N -羟基琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) 50 mg | Contact Us | Thermo Scientific™ [thermofisher.com]

- 4. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. bachem.com [bachem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. broadpharm.com [broadpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 12. labiotech.eu [labiotech.eu]

- 14. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Maleimide-Thiol Reaction: A Deep Dive into the Mechanism for Bioconjugation and Drug Development

For Immediate Release

In the landscape of bioconjugation chemistry, the reaction between a maleimide (B117702) and a thiol stands as a cornerstone technique, pivotal for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced molecular probes. This technical guide offers an in-depth exploration of the maleimide-thiol reaction mechanism, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its kinetics, influencing factors, and practical application.

The Core Mechanism: A Michael Addition

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds through a nucleophilic Michael addition reaction. In this process, the deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond. This reaction results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] The reaction is known for its high efficiency and specificity for thiols, particularly under mild, physiological conditions.[3]

References

An In-depth Technical Guide on the Solubility and Stability of 4-Maleimidobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleimidobutyric acid is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety readily reacts with sulfhydryl groups (thiols) to form stable thioether bonds, while the carboxylic acid can be activated to react with primary amines. This dual reactivity makes it a valuable reagent in bioconjugation, enabling the linkage of proteins, peptides, and other biomolecules. Understanding the solubility and stability of this compound is critical for its effective use in various applications, including the development of antibody-drug conjugates (ADCs), diagnostic assays, and functionalized polymers. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for their assessment.

Core Properties of this compound

| Property | Value | Reference |

| Synonyms | γ-Maleimidobutyric acid, 4-Maleimidobutanoic acid, N-(3-Carboxypropyl)maleimide, N-Maleoyl-4-aminobutyric acid, N-Maleoyl-GABA | [1] |

| CAS Number | 57078-98-5 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 95-98 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility of this compound

Qualitative Solubility Profile:

| Solvent | Solubility |

| Chloroform | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

| Methanol | Very slightly soluble |

Data compiled from publicly available information.[1]

For a structurally related compound, 4-acetamidobutyric acid, the following quantitative solubility data has been reported and can serve as a useful reference:

| Solvent | Approximate Solubility |

| Ethanol | ~1 mg/mL |

| DMSO | ~20 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

Note: This data is for 4-acetamidobutyric acid and should be used as an estimation for this compound.[2]

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, DMSO, DMF, ethanol)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standards of this compound of known concentrations in the same solvent.

-

Dilute the collected supernatant to a concentration that falls within the range of the standard curve.

-

Analyze the standards and the diluted supernatant using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry at an appropriate wavelength).

-

Determine the concentration of this compound in the supernatant from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor

-

Stability of this compound

The stability of this compound is primarily influenced by the reactivity of the maleimide ring, which is susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature.

Hydrolysis of the Maleimide Group

The maleimide ring can undergo hydrolysis, leading to the formation of a maleamic acid derivative, which is unreactive towards thiols. This reaction is catalyzed by hydroxide (B78521) ions and is therefore significantly faster at neutral to basic pH.[3][4]

Key Factors Affecting Stability:

-

pH: The hydrolysis of the maleimide ring is significantly accelerated at pH values above 7. For optimal stability in aqueous solutions, it is recommended to maintain a pH between 6.5 and 7.5 for short-term handling.

-

Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, stock solutions should be stored at 2-8 °C and protected from prolonged exposure to ambient temperatures.

-

Storage of Stock Solutions: For long-term storage, it is recommended to store this compound as a solid at 2-8 °C in a desiccated environment. If a stock solution is required, it should be prepared fresh in an anhydrous organic solvent such as DMSO or DMF and stored at -20 °C. Aqueous solutions are not recommended for long-term storage.

Experimental Protocol for Assessing Stability (Hydrolysis Rate)

This protocol describes a method to evaluate the stability of this compound in aqueous buffers at different pH values by monitoring the disappearance of the maleimide group over time using reverse-phase HPLC.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 5, 7, and 9)

-

HPLC system with a C18 column and UV detector

-

Constant temperature incubator or water bath

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

-

Incubation:

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Immediately analyze the aliquots by RP-HPLC.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate this compound from its hydrolysis product (e.g., 5-95% B over 20 minutes).

-

Detection: Monitor the absorbance at a wavelength where the maleimide group absorbs (around 300 nm).

-

The peak corresponding to this compound will decrease over time as it hydrolyzes.

-

-

Data Analysis:

-

Integrate the peak area of the this compound at each time point.

-

Plot the natural logarithm of the peak area versus time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that specific pH and temperature.

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k

-

Visualization of Key Processes

Chemical Structure and Hydrolysis of this compound

Caption: Hydrolysis of the maleimide ring in this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the hydrolysis rate of this compound.

Conclusion

This compound is a valuable crosslinking agent whose utility is dependent on a clear understanding of its solubility and stability. While it exhibits limited solubility in many common solvents, the use of organic co-solvents like DMSO or DMF can facilitate its use in aqueous reaction mixtures. The primary stability concern is the hydrolysis of the maleimide ring, a process that is significantly influenced by pH and temperature. For successful and reproducible bioconjugation, it is imperative to handle this compound under appropriate conditions, including storage as a solid in a desiccated environment and using freshly prepared solutions for reactions. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound in their specific experimental setups, ensuring optimal performance in their applications.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Maleimidobutyric acid N-hydroxysuccinimide ester (GMBS): A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Maleimidobutyric acid N-hydroxysuccinimide ester (GMBS), a widely used heterobifunctional crosslinking reagent. We will delve into its fundamental properties, mechanism of action, and key applications in scientific research and drug development, supplemented with detailed experimental protocols and illustrative diagrams.

Core Concepts: Understanding GMBS

GMBS is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702). This dual reactivity allows for the sequential and specific conjugation of molecules containing primary amines (-NH2) and sulfhydryls (-SH), respectively. The NHS ester reacts with primary amines at a pH range of 7-9 to form stable amide bonds, while the maleimide group specifically targets sulfhydryl groups at a pH of 6.5-7.5, forming a stable thioether bond.[1][2][3] GMBS is particularly valuable for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and hapten-carrier protein complexes.[1][4][5]

The aliphatic spacer arm of GMBS separates the amine- and sulfhydryl-reactive moieties, minimizing steric hindrance and preserving the biological activity of the conjugated molecules.[2][3] Notably, this short aliphatic spacer has a low potential for eliciting an immune response, which is a significant advantage in the development of therapeutic and diagnostic agents.[3]

Physicochemical Properties of GMBS

A thorough understanding of the physicochemical properties of GMBS is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for GMBS.

| Property | Value |

| Molecular Weight | 280.23 g/mol [3][4][6] |

| Melting Point | 123-129 °C[6] |

| Spacer Arm Length | 7.3 Å[2][3] |

| Purity (HPLC) | ≥98.0%[6] |

| Appearance | White to off-white powder[5] |

| Solubility | Insoluble in water; dissolve in an organic solvent such as DMSO or DMF first.[1][7] |

| Storage Conditions | Store desiccated at -20°C.[1][7] |

Visualizing the Structure and Reactivity of GMBS

To better understand the utility of GMBS, it is helpful to visualize its chemical structure and the workflow of a typical bioconjugation experiment.

Caption: Chemical structure of GMBS highlighting the NHS ester and maleimide reactive groups.

Mechanism of Action: A Two-Step Conjugation Process

The heterobifunctional nature of GMBS allows for a controlled, two-step conjugation process. This is particularly advantageous when direct conjugation of two proteins could lead to undesirable self-conjugation or polymerization.

Caption: Two-step reaction mechanism of GMBS for protein-protein conjugation.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed methodology for a typical two-step conjugation using GMBS. It is important to note that optimal reaction conditions, such as molar excess of the crosslinker and incubation times, may need to be empirically determined for specific applications.[1]

Materials

-

GMBS (or its water-soluble analog, Sulfo-GMBS)

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine- and sulfhydryl-free buffer at pH 6.5-7.5.[1] The addition of 1-5 mM EDTA is recommended to prevent disulfide bond formation.[1]

-

Organic Solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for dissolving GMBS.[1]

-

Desalting or dialysis equipment for removing excess crosslinker.

Protocol: Two-Step Crosslinking

Step 1: Activation of Amine-Containing Protein

-

Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer at a concentration of, for example, 1-5 mg/mL.

-

Prepare GMBS Solution: Immediately before use, dissolve GMBS in DMSO or DMF to create a 10 mM stock solution. For instance, dissolve 2.8 mg of GMBS in 1 mL of DMSO.[1]

-

Reaction: Add a 10- to 20-fold molar excess of the GMBS stock solution to the protein solution. For example, add 100 µL of 10 mM GMBS to 1 mL of the protein solution.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

Removal of Excess GMBS: Remove non-reacted GMBS using a desalting column or through dialysis against the Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on the same or other amine-activated protein molecules.

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Sulfhydryl-Containing Protein: Dissolve the sulfhydryl-containing protein (Protein-SH) in the Conjugation Buffer. If the protein does not have free sulfhydryls, they can be introduced through reduction of disulfide bonds or modification of primary amines.

-

Conjugation Reaction: Mix the maleimide-activated protein from Step 1 with the sulfhydryl-containing protein in an appropriate molar ratio (e.g., 1:1).

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins and byproducts.

Applications in Research and Drug Development

The unique properties of GMBS make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): GMBS is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4][5]

-

Enzyme-Immunoassays: It is employed in the preparation of enzyme-labeled antibodies and antigens for use in techniques like ELISA.[6]

-

Hapten-Carrier Conjugates: GMBS facilitates the conjugation of small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[6]

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, GMBS can be used in conjunction with techniques like mass spectrometry to map protein interfaces and study protein complexes.[8]

-

Bioconjugation and Protein Labeling: GMBS is a versatile tool for linking various biomolecules, including proteins and peptides, for a multitude of research applications.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for creating an antibody-enzyme conjugate using GMBS.

Caption: A typical experimental workflow for creating an antibody-enzyme conjugate using GMBS.

This guide provides a solid foundation for understanding and utilizing GMBS in your research. By carefully considering the principles and protocols outlined, researchers can effectively leverage this powerful crosslinker for a wide array of bioconjugation applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. GMBS crosslinker — CF Plus Chemicals [cfplus.cz]

- 3. cephamls.com [cephamls.com]

- 4. GMBS - Creative Biolabs [creative-biolabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-马来酰亚胺基丁酸 N -羟基琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. cyanagen.com [cyanagen.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Bioconjugation Using Maleimide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bioconjugation utilizing maleimide (B117702) linkers, a cornerstone technique in the development of targeted therapeutics, diagnostic agents, and research tools. This document delves into the core chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols to equip researchers with the knowledge for successful bioconjugate development.

Introduction to Maleimide-Based Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable complex that combines the properties of its components. Maleimide-based linkers are widely employed in bioconjugation due to their high selectivity and efficient reactivity with thiol (sulfhydryl) groups under mild, physiological conditions.[1][] The primary target for maleimide conjugation in proteins and peptides is the thiol group of cysteine residues.[3] This specificity allows for the site-selective modification of biomolecules, which is crucial for preserving their biological activity and function.[]

The applications of maleimide chemistry are extensive, particularly in the field of drug development. A prominent example is the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody via a linker.[1][] This targeted delivery system enhances the therapeutic window of the drug by directing it specifically to cancer cells, thereby minimizing off-target toxicity.[1][][6] Kadcyla® (ado-trastuzumab emtansine) is a notable example of an FDA-approved ADC that utilizes maleimide-based linkage.[1][7] Beyond ADCs, maleimide linkers are used for protein labeling with fluorescent tags for imaging, surface functionalization of nanoparticles, and PEGylation to improve the pharmacokinetic properties of therapeutic proteins.[1][]

The Core Chemistry: Thiol-Maleimide Michael Addition

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism, forming a stable covalent thioether bond.[1][8][9] The maleimide group contains an electron-deficient carbon-carbon double bond within its five-membered ring, making it susceptible to nucleophilic attack.[][9] The thiol group, particularly in its deprotonated thiolate anion form, acts as a potent nucleophile that attacks one of the double bond's carbons.[]

dot

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for modifying cysteine residues in proteins.[1][9]

Critical Parameters Influencing the Reaction

The success and specificity of maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

3.1. pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][10] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[1][11]

-

Below pH 6.5: The rate of conjugation slows significantly as the thiol group is predominantly in its protonated, less nucleophilic state.[10]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[9][10] Additionally, the reaction with amines becomes more competitive, reducing the selectivity of the conjugation.[10][11]

3.2. Temperature and Time

The reaction typically proceeds efficiently at room temperature (20-25°C) or at 4°C.[3][12] Reaction times can vary from 30 minutes to overnight, depending on the specific reactants and their concentrations.[12] For instance, one study found that a maleimide to thiol molar ratio of 2:1 resulted in a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature.[12]

3.3. Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often used, typically ranging from 10- to 20-fold.[10][12] The optimal ratio may need to be determined empirically for each specific biomolecule and linker pair.

3.4. Reducing Agents

In proteins, cysteine residues can exist as disulfide bonds, which are unreactive towards maleimides.[3][12] Therefore, a reduction step is often necessary prior to conjugation to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is odorless, stable, and does not contain a thiol group itself, meaning it does not need to be removed before the addition of the maleimide reagent.[13][14] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, it must be completely removed before introducing the maleimide linker to prevent it from competing with the target biomolecule.[14][15]

3.5. Buffer Composition

The choice of buffer is also important. Buffers such as phosphate-buffered saline (PBS), HEPES, and Tris are commonly used.[3][12] It is crucial to use buffers that are free of extraneous thiols.[14] Buffers containing primary and secondary amines should be avoided if the reaction is performed at a pH above 7.5.[11]

| Parameter | Recommended Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity and selectivity while minimizing hydrolysis and side reactions with amines.[1][10] |

| Temperature | 4°C to Room Temperature | Provides a balance between reaction rate and biomolecule stability.[3][12] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the reaction towards completion.[10][12] |

| Reducing Agent | TCEP | Reduces disulfide bonds without interfering with the subsequent maleimide reaction.[13][14] |

| Buffer | PBS, HEPES, Tris | Inert buffers that do not contain competing nucleophiles.[3][12] |

Stability of the Maleimide-Thiol Conjugate

While the thioether bond formed is generally considered stable, the succinimide (B58015) ring of the conjugate can undergo two competing reactions: retro-Michael reaction (thiol exchange) and hydrolysis.[10][16]

4.1. Retro-Michael Reaction (Thiol Exchange)

The thiol-maleimide addition is a reversible process.[10] The thioether bond can break, releasing the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these other molecules, leading to deconjugation and potential off-target effects.[7][10] This is a significant concern for ADCs, as premature drug release can lead to systemic toxicity.[10][17]

4.2. Hydrolysis

The succinimide ring of the conjugate can be irreversibly opened by water, particularly at basic pH (above 7.5).[10][11] This hydrolysis reaction forms a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[10][16] While this stabilizes the conjugate, it can also introduce structural heterogeneity as two isomeric products can be formed.[10] A strategy to enhance the stability of maleimide conjugates is to intentionally hydrolyze the succinimide ring in a controlled manner after conjugation.[10][16]

dot

Caption: Competing instability pathways for maleimide-thiol conjugates.

Recent advancements have led to the development of "next-generation maleimides" designed to overcome these stability issues. These include self-hydrolyzing maleimides that are engineered to rapidly undergo stabilizing ring-opening after conjugation and disulfide re-bridging maleimides that create a more stable, bridged structure.[10][18]

| Reaction | Description | Consequence | Mitigation Strategy |

| Retro-Michael Reaction | Reversible cleavage of the thioether bond. | Deconjugation and potential off-target effects due to thiol exchange.[10] | Controlled hydrolysis of the succinimide ring post-conjugation.[10][16] |

| Hydrolysis | Irreversible opening of the succinimide ring. | Stabilization of the conjugate against thiol exchange, but can introduce heterogeneity.[10][16] | Can be used intentionally to stabilize the conjugate.[10] |

Experimental Protocols

The following provides a general, step-by-step protocol for the labeling of a protein with a maleimide-functionalized reagent.

5.1. Materials

-

Protein to be labeled (e.g., antibody)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)

-

Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[3][12]

-

Reducing Agent: TCEP hydrochloride.[13]

-

Quenching Reagent (optional): Free cysteine or N-acetylcysteine.

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis.[3]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.[3][12]

5.2. Procedure

-

Preparation of the Protein Solution:

-

Reduction of Disulfide Bonds (if necessary):

-

Preparation of the Maleimide Reagent Solution:

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (typically a 10- to 20-fold molar excess of the maleimide reagent).[15]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.[15] The reaction vial should be protected from light if a fluorescent dye is being used.[15]

-

-

Quenching the Reaction (optional):

-

To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as free cysteine or N-acetylcysteine can be added.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted maleimide reagent and other small molecules from the protein conjugate using a desalting column, dialysis, or another suitable chromatographic method.[3]

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be determined spectrophotometrically if the label has a distinct absorbance spectrum.[13]

-

Further characterization can be performed using techniques such as mass spectrometry and HPLC.

-

dot

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

5.3. Storage of the Conjugate

For long-term storage, the purified conjugate should be stored at 4°C or, for longer periods, at -20°C or -80°C, often in the presence of cryoprotectants like glycerol.[13][15] The addition of a carrier protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can help prevent denaturation and microbial growth.[13][15]

Conclusion

Maleimide-thiol chemistry is a powerful and versatile tool for bioconjugation.[1] Its high selectivity for cysteine residues, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1][9] A thorough understanding of the reaction mechanism, optimization of reaction parameters, and careful consideration of the stability of the resulting conjugate are essential for the successful development of novel therapeutics, diagnostics, and research reagents. As the field of bioconjugation continues to evolve, so too will the strategies and technologies surrounding maleimide linkers, further expanding their utility in science and medicine.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. biotium.com [biotium.com]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 15. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d-nb.info [d-nb.info]

- 18. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Safety and Handling of 4-Maleimidobutyric Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 4-Maleimidobutyric acid powder, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety selectively reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to couple with primary amines. This dual reactivity makes it a versatile tool for creating stable bioconjugates.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₄ | [3] |

| Molecular Weight | 183.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 95-98 °C | |

| Solubility | Soluble in water, methanol, ethanol, DMSO; insoluble in ether. | |

| Storage Temperature | 2-8 °C | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |